1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one
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Overview
Description
1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 2-bromo-4-methoxybenzoyl chloride reacts with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the bromine atom and methoxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Chloro-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromo-4-hydroxyphenyl)-2-(4-methylphenyl)ethan-1-one: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness: 1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one is unique due to the specific combination of functional groups, which can influence its reactivity and potential applications. The presence of the bromine atom and methoxy group provides distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-11-3-5-12(6-4-11)9-16(18)14-8-7-13(19-2)10-15(14)17/h3-8,10H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRXYTSNAQIOPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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